molecular formula C23H19ClN2O4 B11301596 N-(8-butoxyquinolin-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-(8-butoxyquinolin-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11301596
M. Wt: 422.9 g/mol
InChI Key: PHYLQWPISQLYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-butoxyquinolin-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which combines a quinoline moiety with a chromene core, imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:

  • Formation of the Quinoline Derivative: : The initial step involves the synthesis of 8-butoxyquinoline. This can be achieved through the alkylation of 8-hydroxyquinoline with butyl bromide in the presence of a base such as potassium carbonate.

  • Synthesis of the Chromene Core: : The chromene core is synthesized via a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base like piperidine, followed by cyclization.

  • Coupling Reaction: : The final step involves the coupling of the 8-butoxyquinoline derivative with the chromene core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.

  • Substitution: : The chloro group in the chromene core can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxy derivatives of the chromene core.

    Substitution: Amino or thio derivatives of the chromene core.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function, while the chromene core can inhibit specific enzymes by binding to their active sites. These interactions can lead to the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-(8-butoxyquinolin-5-yl)-2-methylpropanamide

Uniqueness

N-(8-butoxyquinolin-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the chloro group in the chromene core, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that lack this functional group, potentially offering different pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H19ClN2O4/c1-2-3-11-29-20-9-7-17(15-5-4-10-25-22(15)20)26-23(28)21-13-18(27)16-12-14(24)6-8-19(16)30-21/h4-10,12-13H,2-3,11H2,1H3,(H,26,28)

InChI Key

PHYLQWPISQLYPW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.